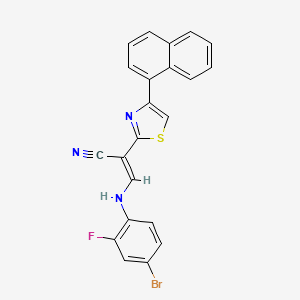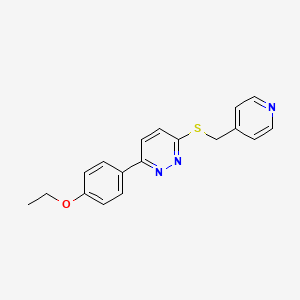
1,4-Diazepan-6-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diazepan-6-ol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diazepan-6-ol dihydrochloride can be synthesized through several methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes. This method allows for the production of chiral 1,4-diazepanes with high enantiomeric excess . The reaction conditions typically involve the use of specific imine reductase enzymes, such as those derived from Leishmania major or Micromonospora echinaurantiaca, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enzymatic methods or chemical synthesis routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
1,4-Diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
1,4-Diazepan-6-ol dihydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
類似化合物との比較
1,4-Diazepan-6-ol dihydrochloride can be compared with other similar compounds, such as:
1,4-Diazepane: A parent compound with similar structural features but lacking the hydroxyl and dihydrochloride groups.
1,4-Diazepan-6-one: A ketone derivative with different chemical properties and reactivity.
1,4-Diazepan-6-amine: An amine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities compared to its analogs .
特性
CAS番号 |
1951445-01-4 |
|---|---|
分子式 |
C5H13ClN2O |
分子量 |
152.62 g/mol |
IUPAC名 |
1,4-diazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c8-5-3-6-1-2-7-4-5;/h5-8H,1-4H2;1H |
InChIキー |
YJTHGZMOHQZWHG-UHFFFAOYSA-N |
SMILES |
C1CNCC(CN1)O.Cl.Cl |
正規SMILES |
C1CNCC(CN1)O.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)
![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495897.png)
![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)
![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)


![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)

![N-[2,2-bis(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2495912.png)

![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)

